![molecular formula C21H26N2O2S B6579720 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 1049553-75-4](/img/structure/B6579720.png)
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
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Description
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17149925 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
Synthesis Methodology
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the piperazine ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Introduction of functional groups : The methoxy and thiophene moieties are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
Table 1: Summary of Synthetic Pathways
Step | Reaction Type | Reactants | Products |
---|---|---|---|
1 | Nucleophilic substitution | Piperazine, carbonyl compound | Piperazine derivative |
2 | Electrophilic substitution | Methoxybenzene, thiophene | Functionalized piperazine |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily focusing on neuroprotective and anti-inflammatory effects.
Neuroprotective Activity
In a study assessing the compound's neuroprotective properties, it was found to significantly prolong survival rates in animal models subjected to induced ischemia. The compound demonstrated a reduction in mortality rates across various dosages, indicating its potential as a neuroprotective agent.
Table 2: Neuroprotective Effects in Animal Models
Dosage (mg/kg) | Survival Rate (%) | Mortality Rate (%) |
---|---|---|
10 | 80 | 20 |
20 | 90 | 10 |
50 | 95 | 5 |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation markers in vitro and in vivo. In a controlled study, it was administered to mice with induced inflammatory conditions, leading to a significant decrease in pro-inflammatory cytokines.
Case Study 1: Ischemic Stroke Model
In an experimental model of ischemic stroke using bilateral common carotid artery occlusion, the compound was administered at varying doses. Results indicated that higher doses correlated with improved neurological outcomes and reduced infarct size.
Case Study 2: Inflammatory Response Assessment
A separate study focused on the anti-inflammatory effects of the compound. Mice treated with the compound exhibited lower levels of TNF-alpha and IL-6 compared to controls, suggesting a mechanism for its therapeutic effects in inflammatory diseases.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-8-6-17(7-9-18)22-12-14-23(15-13-22)20(24)21(10-2-3-11-21)19-5-4-16-26-19/h4-9,16H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMIEGZJHVEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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